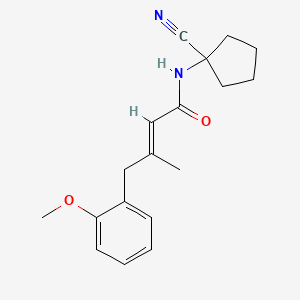
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide, commonly referred to as a derivative of phenylacrylamide, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2
- Molecular Weight : 302.39 g/mol
The compound features a cyano group attached to a cyclopentyl moiety, a methoxy-substituted phenyl ring, and an enamide functional group, which are critical for its interaction with biological targets.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other phenylacrylamide derivatives. For example, it could modulate the activity of cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which play significant roles in inflammation and pain signaling.
- Modulation of Cytokine Production : In vitro assays indicate that the compound can influence the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, suggesting an immunomodulatory effect.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance:
- Cell Viability Assays : The compound was tested on various cell lines to assess cytotoxicity. Results indicated that it maintains cell viability at non-cytotoxic concentrations while effectively reducing nitrite levels—a marker of nitric oxide production—in stimulated macrophages.
- Cytokine Modulation : Treatment with the compound resulted in significant reductions in cytokine levels when compared to control groups, highlighting its potential as an anti-inflammatory agent.
In Vivo Studies
In vivo models further support the efficacy of this compound:
- Animal Models of Inflammation : In models such as carrageenan-induced paw edema and zymosan-induced peritonitis, administration of this compound significantly reduced edema formation and leukocyte migration compared to untreated controls.
| Study Type | Model Used | Dosage | Outcome |
|---|---|---|---|
| In Vitro | Macrophage cultures | 25 μM - 50 μM | Reduced TNF-α and IL-1β production |
| In Vivo | Paw edema model | 100 mg/kg | Significant reduction in edema at 2–6 h |
| In Vivo | Zymosan-induced peritonitis | 5 mg/kg - 50 mg/kg | Decreased leukocyte migration by up to 90.5% |
Propriétés
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(11-15-7-3-4-8-16(15)22-2)12-17(21)20-18(13-19)9-5-6-10-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,20,21)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQMHORMJAFIOO-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCCC1)C#N)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1(CCCC1)C#N)/CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














